

# Commercial Suppliers and Technical Applications of Yohimbine-d3 Analytical Standard

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## Compound of Interest

Compound Name: Yohimbine-d3

Cat. No.: B12387781

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Yohimbine-d3** analytical standard, its application in quantitative analysis, and the underlying pharmacology of yohimbine. This document is intended for researchers, scientists, and drug development professionals who require high-purity, stable isotope-labeled internal standards for bioanalytical method development, pharmacokinetic studies, and metabolic profiling.

## Commercial Availability and Specifications

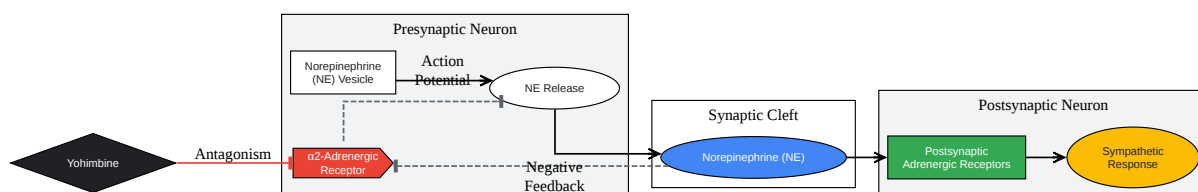
**Yohimbine-d3** is a deuterated analog of yohimbine, a well-characterized alpha-2 adrenergic receptor antagonist. The incorporation of deuterium atoms provides a mass shift that allows for its use as an ideal internal standard in mass spectrometry-based assays, ensuring accurate and precise quantification of yohimbine in complex biological matrices. Several commercial suppliers offer **Yohimbine-d3** and its closely related isotopologues as analytical standards. The following table summarizes the available quantitative data for these products.

Supplier	Product Name	Catalog No.	CAS No.	Molecular Formula	Purity	Isotopic Enrichment	Format	Price
MedChemExpress	Yohimbine-d3	HY-12715S1	133146-00-6	C <sub>21</sub> H <sub>23</sub> D <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	≥99.0% <a href="#">[1]</a>	Not Specified	Solid/Powder	Quote Required
TLC Pharmaceuticals Standards	Yohimbine-d3	Y-019	133146-00-6	C <sub>21</sub> H <sub>23</sub> D <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	Not Specified	Not Specified	Solid/Powder	Quote Required <a href="#">d[2]</a>
Toronto Research Chemicals (LGC)	Yohimbine-d3	Not specified	133146-00-6	C <sub>21</sub> H <sub>23</sub> D <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	Not Specified	Not Specified	Not Specified	Quote Required <a href="#">d[3]</a>
Sigma-Aldrich (Merck)	Yohimbine-(methyl- <sup>13</sup> C, <sub>3</sub> d <sub>3</sub> ester)	731242	126125-4-59-4	<sup>13</sup> CC <sub>20</sub> D <sub>3</sub> H <sub>23</sub> N <sub>2</sub> O <sub>3</sub>	≥98% (CP)	≥99 atom % <sup>13</sup> C; ≥98 atom % D	Solid/Powder	Quote Required
MedChemExpress	Yohimbine- <sup>13</sup> C, <sub>3</sub> d <sub>3</sub>	HY-12715S	126125-4-59-4	C <sub>20</sub> <sup>13</sup> CH <sub>23</sub> D <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	99.0%	99.00%	Solid/Powder	Quote Required

Note: Data is subject to change and may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most up-to-date information. "CP" refers to chemical purity.

## Signaling Pathway of Yohimbine

Yohimbine's primary pharmacological effect is the antagonism of alpha-2 adrenergic receptors ( $\alpha_2$ -AR). These receptors are predominantly located on presynaptic neurons and function as part of a negative feedback loop to regulate the release of norepinephrine (NE). By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[4][5][6] This surge in norepinephrine results in a generalized increase in sympathetic nervous system activity, affecting various physiological processes.[4][5]



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Yohimbine's antagonism of the presynaptic  $\alpha_2$ -adrenergic receptor.

## Experimental Protocols

### Quantitative Analysis of Yohimbine in Biological Matrices using LC-MS/MS

The use of a stable isotope-labeled internal standard like **Yohimbine-d3** is critical for compensating for variability during sample preparation and analysis by mass spectrometry.[7] The following protocol outlines a general methodology for the quantification of yohimbine in plasma or serum.

#### 1. Materials and Reagents

- Yohimbine analytical standard

- **Yohimbine-d3** analytical standard (Internal Standard, IS)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Human plasma/serum (blank)

## 2. Preparation of Stock and Working Solutions

- Yohimbine Stock Solution (1 mg/mL): Accurately weigh and dissolve yohimbine in methanol.
- **Yohimbine-d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Yohimbine-d3** in methanol.
- Calibration Standards: Serially dilute the yohimbine stock solution with methanol to prepare working solutions for calibration curve points (e.g., 0.1 to 100 ng/mL).
- Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the **Yohimbine-d3** stock solution with methanol.

## 3. Sample Preparation (Protein Precipitation)

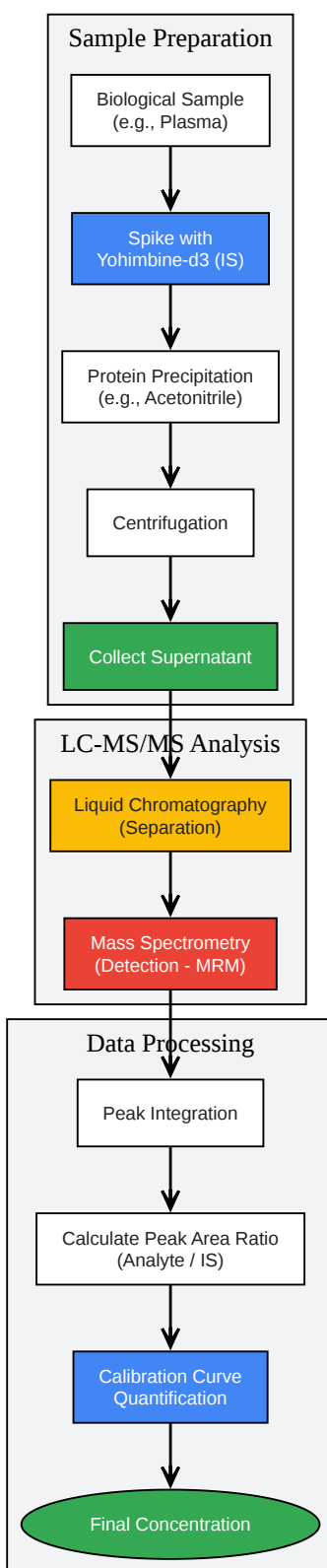
- To 50  $\mu$ L of plasma/serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10  $\mu$ L of the Internal Standard Working Solution.
- Vortex briefly.
- Add 150  $\mu$ L of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

#### 4. LC-MS/MS Conditions

- Liquid Chromatography:
  - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: 0.1% Formic acid in acetonitrile
  - Gradient: A suitable gradient to separate yohimbine from matrix components (e.g., 5-95% B over 5 minutes).
  - Flow Rate: 0.4 mL/min
  - Injection Volume: 5  $\mu$ L
- Mass Spectrometry (Triple Quadrupole):
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Yohimbine: Q1: 355.2 m/z  $\rightarrow$  Q3: 144.1 m/z (example transition)
    - **Yohimbine-d3**: Q1: 358.2 m/z  $\rightarrow$  Q3: 144.1 m/z (example transition)
  - Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

#### 5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio (Yohimbine/**Yohimbine-d3**) against the concentration of the calibration standards.
- Use a linear regression model with appropriate weighting to fit the data.
- Determine the concentration of yohimbine in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for quantitative analysis using a deuterated internal standard.

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